2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
Overview
Description
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core substituted with a naphthyl group at the 2-position and a carboxylic acid group at the 5-position, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid typically involves the condensation of 2-naphthylamine with a suitable diketone, followed by cyclization and subsequent functional group transformations. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then subjected to oxidation and carboxylation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products
Oxidation: Quinoxaline-5,8-dicarboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in disease progression. For example, its anticancer activity could be attributed to the inhibition of DNA topoisomerase or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-(Naphthalen-2-yl)quinoline: Similar structure but with a quinoline core instead of quinoxaline.
Quinoxaline-2-carboxylic acid: Lacks the naphthyl group.
Uniqueness
2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is unique due to the presence of both the naphthyl and carboxylic acid groups, which confer distinct chemical and biological properties. The naphthyl group enhances its aromaticity and potential for π-π interactions, while the carboxylic acid group increases its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-naphthalen-2-ylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)20-11-17(21-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVHOBKEXCEUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC(=C4N=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587646 | |
Record name | 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-46-8 | |
Record name | 2-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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